CID 78062113
Description
CID 78062113 is a synthetic compound hypothesized to belong to the boronic acid derivative class, based on structural analogs such as CID 53216313 (CAS 1046861-20-4) . Its synthetic accessibility score (2.07) indicates feasibility in laboratory synthesis, akin to methods described for related compounds using palladium catalysts and potassium phosphate .
Properties
Molecular Formula |
Co5Ge3 |
|---|---|
Molecular Weight |
512.6 g/mol |
InChI |
InChI=1S/5Co.3Ge |
InChI Key |
TUGFEMVQRIFXQJ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Ge].[Ge].[Ge] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78062113 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions may involve reagents such as acids, bases, oxidizing agents, and reducing agents under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
CID 78062113 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: This compound is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of CID 78062113 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Findings and Data Analysis
In Silico Predictions
Machine learning models (e.g., placental transfer classifiers from Table 8 ) predict this compound as "Non-Transferable" (Class NC) due to its molecular weight >400 g/mol and high halogen content, contrasting with smaller analogs like CID 57416287 .
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